molecular formula C12H15N5O3S B2763954 3,5-dimethyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2-oxazole-4-sulfonamide CAS No. 1797823-52-9

3,5-dimethyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2-oxazole-4-sulfonamide

Cat. No.: B2763954
CAS No.: 1797823-52-9
M. Wt: 309.34
InChI Key: LBUGRYJLGJUECB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2-oxazole-4-sulfonamide ( 1797823-52-9) is a chemical compound with the molecular formula C12H16N5O3S and a molar mass of 310.36 g/mol . This complex molecule features a 1,2-oxazole (isoxazole) core sulfonamide group linked to a 1H-pyrazolo[1,5-a]imidazole heterocyclic system, a structure frequently investigated in medicinal and agricultural chemistry for its potential biological activity. The compound is offered in various quantities to support diverse research scales, with availability ranging from 1mg to 75mg . Researchers value this compound as a key intermediate or target molecule in the development of novel pharmacophores. Its structure suggests potential as a scaffold for inhibiting specific enzymatic targets, making it valuable for probe discovery in chemical biology and hit-to-lead optimization campaigns in drug discovery. The presence of sulfonamide and multiple nitrogen-containing heterocycles indicates potential for a range of biological interactions, meriting further investigation into its specific mechanism of action and binding affinities. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3S/c1-9-12(10(2)20-15-9)21(18,19)14-5-6-16-7-8-17-11(16)3-4-13-17/h3-4,7-8,14H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUGRYJLGJUECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2-oxazole-4-sulfonamide typically involves multi-step reactions. One common approach is to start with the preparation of the imidazo[1,2-b]pyrazole core, followed by the introduction of the ethyl linker and subsequent attachment of the dimethylisoxazole-4-sulfonamide moiety. Key steps may include:

    Formation of the imidazo[1,2-b]pyrazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the ethyl linker: This step often involves alkylation reactions.

    Introduction of the dimethylisoxazole-4-sulfonamide group: This can be done through sulfonation and subsequent coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide or isoxazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Key Structural Features:

  • Pyrazole Ring : Known for its role in pharmacology.
  • Oxazole Moiety : Associated with antimicrobial and anti-inflammatory properties.
  • Sulfonamide Group : Commonly found in drugs with antibacterial activity.

Anticancer Activity

Research indicates that compounds similar to 3,5-dimethyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2-oxazole-4-sulfonamide exhibit potential anticancer properties. For instance, studies have focused on the synthesis of molecular hybrids incorporating sulfonamide fragments with triazine rings, leading to compounds with significant cytotoxic effects against various cancer cell lines .

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for specific enzymes involved in disease pathways. The presence of the imidazole and pyrazole rings is particularly relevant for targeting enzymes or receptors in therapeutic contexts .

Antifungal Properties

In related studies, derivatives of sulfonamides have shown antifungal activity against strains such as Candida albicans, indicating that this compound could also be explored for similar applications .

Biochemical Probes

Due to its unique chemical structure, this compound can serve as a biochemical probe in various assays. Its ability to interact with biological macromolecules makes it suitable for studying enzyme kinetics and receptor binding .

Drug Development

The compound's potential as a pharmacophore offers opportunities for developing novel therapeutic agents. Its design can be optimized to enhance potency and selectivity towards specific biological targets .

Novel Materials Development

The unique properties of this compound may also be harnessed in materials science. Its application in creating new polymers or functional materials for electronic devices is an area of ongoing research .

Case Study 1: Anticancer Activity

A study synthesized a series of compounds based on the pyrazolo[1,5-a]imidazole scaffold and evaluated their anticancer activity against breast cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics .

Case Study 2: Enzyme Inhibition

Research involving the inhibition of specific kinases by sulfonamide derivatives showed promising results. The study highlighted how modifications to the pyrazole ring could enhance inhibitory activity against targeted enzymes involved in cancer progression .

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The imidazole and pyrazole rings are known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group may also play a role in binding to target proteins, thereby modulating their function. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents/Modifications Molecular Weight (g/mol) Reported Activity/Application Reference
3,5-dimethyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2-oxazole-4-sulfonamide 1,2-oxazole + sulfonamide Pyrazoloimidazole-ethyl side chain Not provided Unknown (structural analog studies)
VU0155056 (N-(2-{4-[2-oxo-2,3-dihydro-1H-benzo(d)imidazol-1-yl]piperidin-1-yl}ethyl)-2-naphthamide) Benzimidazole + naphthamide Piperidine-linked benzimidazole ~443.5 Phospholipase D (PLD) inhibitor
N-[2-(4-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl)ethyl]-4-fluorobenzamide Benzimidazole + benzamide Chloro-substituted benzimidazole, fluorobenzamide ~469.9 Halopemide (HLP) analog
3,5-dimethyl-N-[2-(2-pyridin-4-yl-1,3-thiazol-4-yl)ethyl]-1,2-oxazole-4-sulfonamide 1,2-oxazole + sulfonamide Pyridinyl-thiazole side chain 364.44 Unknown (commercial availability)
Squaramide compound 8 (E. coli RNA polymerase inhibitor) 1,2-oxazole + sulfonamide Piperidinyl-dioxocyclobutene substituent ~570.6 RNA polymerase inhibition
N-[3-(4-quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazone derivatives Pyrazole + quinazoline Quinazoline-amino-pyrazole core ~300–400 (estimated) Antimicrobial activity

Key Observations:

Core Structure Variations :

  • The target compound shares the 1,2-oxazole-sulfonamide core with squaramide compound 8 and the thiazole-linked analog in . However, its pyrazoloimidazole side chain distinguishes it from benzimidazole-based PLD inhibitors (e.g., VU0155056, HLP) .
  • Pyrazoloimidazole systems, as in the target compound, are less common in the evidence compared to benzimidazoles, which are prevalent in enzyme inhibitors .

Biological Activity Trends: Benzimidazole derivatives (e.g., VU0155056) exhibit strong enzyme inhibitory activity, targeting PLD with IC50 values in the nanomolar range . The pyrazoloimidazole group in the target compound may offer unique binding interactions due to its fused heterocyclic system. Squaramide compound 8, despite sharing the 1,2-oxazole-sulfonamide core, shows RNA polymerase inhibition, suggesting that side-chain modifications critically influence target specificity .

Synthetic Accessibility :

  • The synthesis of sulfonamide derivatives often involves coupling hydrazine intermediates with esters or ketones (e.g., ethyl acetoacetate in ). The pyrazoloimidazole side chain may require specialized cyclization steps, similar to those used for benzimidazole derivatives .

Antimicrobial Potential: Pyrazole-quinazoline hybrids () demonstrate antimicrobial activity against plant pathogens. The pyrazoloimidazole moiety in the target compound could similarly enhance antimicrobial properties, though experimental validation is needed .

Biological Activity

3,5-Dimethyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2-oxazole-4-sulfonamide is a novel compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. The presence of multiple heterocyclic rings, including imidazole and pyrazole moieties, suggests a diverse range of pharmacological applications.

Chemical Structure

The compound can be described by its IUPAC name and structural formula:

  • IUPAC Name : N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide
  • Molecular Formula : C12H15N5O3S

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, oxazolo[5,4-d]pyrimidine derivatives have shown promising activity against various cancer cell lines:

CompoundCell LineCC50 (μM)Reference
3gHT2958.4
Fluorouracil381.2
Cisplatin47.2

These findings suggest that derivatives of the oxazole and pyrazole scaffolds could serve as effective anticancer agents by inhibiting tumor growth with lower toxicity to normal cells.

The mechanisms through which these compounds exert their effects include:

  • VEGFR-2 Inhibition : Some pyrazolo derivatives have been identified as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis.
  • Caspase Cascade Activation : The activation of the caspase cascade leads to apoptosis in cancer cells.

Research indicates that compounds with similar structures may also inhibit various kinases involved in cancer progression, such as Janus kinases (JAKs) and Aurora A kinase .

Anti-inflammatory Activity

In addition to anticancer properties, compounds related to the target structure have demonstrated anti-inflammatory effects. For example, a series of pyrazole derivatives were evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are key mediators in inflammation:

CompoundIC50 (μg/mL)Reference
136a60.56
136b57.24
Diclofenac54.65

These compounds exhibited significant anti-inflammatory activity comparable to standard drugs like diclofenac.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazolo and oxazole derivatives:

  • Synthesis and Evaluation : A study synthesized various pyrazolo[1,5-a]pyrimidine derivatives and evaluated their activity against PI3K δ isoforms, showing promising results with IC50 values ranging from 0.018 μM to 1.892 μM .
  • In Vivo Studies : In vivo evaluations indicated that certain derivatives had favorable safety profiles with no acute toxicity observed at high doses (>2000 mg/kg) .

Q & A

Q. Advanced Modeling Techniques

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target enzymes (e.g., bacterial dihydrofolate reductase), leveraging the sulfonamide moiety’s known role in substrate mimicry .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • MD Simulations : Perform 100-ns trajectories in explicit solvent (e.g., TIP3P water) to evaluate stability of ligand-target complexes .

How do solvent polarity and pH impact the stability of this compound in biological assays?

Q. Experimental Design Considerations

  • Solvent Effects : Test solubility in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) to assess aggregation or precipitation risks. Polar aprotic solvents (e.g., acetonitrile) stabilize the sulfonamide group .
  • pH-Dependent Stability : Conduct accelerated degradation studies at pH 2–9 (simulating gastrointestinal and physiological conditions) with HPLC monitoring. The imidazole ring may protonate at acidic pH, altering solubility .

What strategies can mitigate low yields in the final sulfonamide coupling step?

Q. Advanced Reaction Engineering

  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity of the amine intermediate .
  • Microwave Assistance : Apply microwave irradiation (100–150°C, 30 min) to accelerate coupling kinetics and improve yields by 20–30% .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track sulfonyl chloride consumption and optimize reaction termination .

How can researchers systematically analyze conflicting bioactivity data across studies?

Q. Data Contradiction Framework

  • Meta-Analysis : Aggregate IC₅₀ values from enzyme inhibition assays using random-effects models to account for variability in experimental protocols (e.g., substrate concentrations, assay pH) .
  • Dose-Response Replication : Repeat assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) to isolate compound-specific effects .
  • Pathway Crosstalk Analysis : Use transcriptomics (RNA-seq) to identify off-target interactions that may explain divergent cellular vs. enzymatic activity .

What are the key considerations for designing SAR studies on this compound?

Q. Structure-Activity Relationship (SAR) Methodology

  • Core Modifications : Synthesize analogs with variations in the oxazole (e.g., 3-methyl vs. 3-ethyl) and pyrazoloimidazole (e.g., N-substitution) groups to map pharmacophore requirements .
  • Bioisosteric Replacement : Replace the sulfonamide with phosphonamide or carboxylate groups to assess tolerance for hydrogen-bond acceptors .
  • In Vivo Correlation : Pair in vitro enzyme inhibition data with pharmacokinetic profiling (e.g., Caco-2 permeability, microsomal stability) to prioritize analogs .

How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in molecular conformation?

Q. Crystallography Best Practices

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to achieve high-resolution (<1.0 Å) datasets for the sulfonamide-oxazole core .
  • Refinement Protocols : Apply SHELXL’s TWIN/BASF commands to handle twinning in crystals with pseudo-symmetry .
  • Hydrogen Bond Analysis : Generate Hirshfeld surfaces to visualize intermolecular interactions influencing crystal packing and stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.